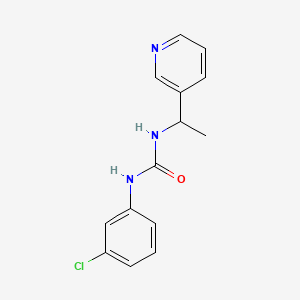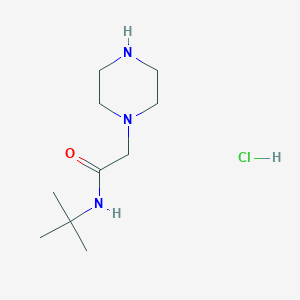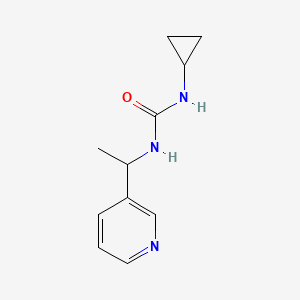
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea, also known as CPEU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPEU belongs to the class of urea derivatives and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea is not fully understood, but it is believed to act through various pathways. In cancer cells, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. Additionally, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to exhibit various biochemical and physiological effects. In cancer cells, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to inhibit the expression of certain genes involved in cell proliferation and survival. Additionally, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has also been shown to exhibit anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea is its potential therapeutic applications in various fields of medicine. Additionally, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to exhibit low toxicity in animal studies, making it a potential candidate for further development. However, one limitation of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea is its limited solubility in water, which can make it difficult to administer in certain formulations.
Direcciones Futuras
For 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea research include the development of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea as a potential anti-cancer agent and the development of more soluble formulations of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea.
Métodos De Síntesis
The synthesis of 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea involves the reaction of 3-chloroaniline with 3-(pyridin-3-yl)prop-2-en-1-ol in the presence of urea and a catalyst. The reaction occurs in a solvent, such as ethanol or methanol, and is typically carried out under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea has been studied for its anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of infectious diseases and inflammatory disorders.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(1-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10(11-4-3-7-16-9-11)17-14(19)18-13-6-2-5-12(15)8-13/h2-10H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRMHAUTOYGYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1-pyridin-3-ylethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)



![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)


![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)
![1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)


![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)